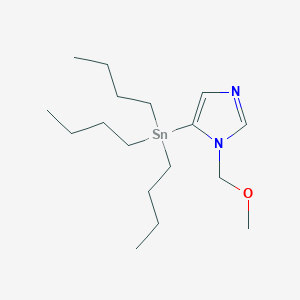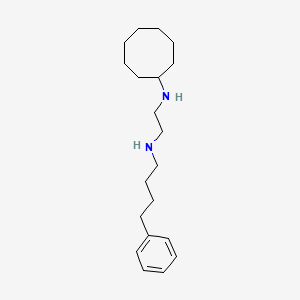
L-Arginine, L-glutaminyl-L-seryl-L-seryl-L-asparaginyl-L-leucyl-L-valyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Arginine, L-glutaminyl-L-seryl-L-seryl-L-asparaginyl-L-leucyl-L-valyl- is a peptide composed of multiple amino acids. This compound is of significant interest due to its potential applications in various fields such as medicine, biology, and chemistry. Each amino acid in this peptide contributes to its unique properties and functions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginine, L-glutaminyl-L-seryl-L-seryl-L-asparaginyl-L-leucyl-L-valyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling: The activated amino acids are coupled to the growing peptide chain on the resin.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism (e.g., E. coli), which then produces the peptide through its natural protein synthesis machinery.
化学反応の分析
Types of Reactions
Oxidation: The peptide can undergo oxidation, particularly at the methionine and cysteine residues, if present.
Reduction: Disulfide bonds, if formed, can be reduced using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis or chemical modification.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products
The major products of these reactions depend on the specific modifications made. For example, oxidation may result in sulfoxides or sulfone derivatives, while reduction will yield the reduced form of the peptide.
科学的研究の応用
Chemistry
In chemistry, this peptide can be used as a model compound to study peptide synthesis, folding, and stability. It can also serve as a substrate for enzymatic reactions.
Biology
In biology, this peptide may be used to investigate protein-protein interactions, signal transduction pathways, and cellular uptake mechanisms. It can also be employed in studies related to immune responses and cell signaling.
Medicine
In medicine, this peptide has potential applications in drug delivery, vaccine development, and as a therapeutic agent for various diseases. Its ability to modulate immune responses and promote tissue repair makes it a candidate for treating inflammatory conditions and wound healing.
Industry
In the industrial sector, this peptide can be used in the production of bioactive materials, cosmetics, and as a component in biotechnological processes.
作用機序
The mechanism of action of L-Arginine, L-glutaminyl-L-seryl-L-seryl-L-asparaginyl-L-leucyl-L-valyl- involves its interaction with specific molecular targets and pathways. For instance, L-Arginine is known to be a precursor for nitric oxide (NO) synthesis, which plays a crucial role in vasodilation and immune responses. The peptide may also interact with cell surface receptors, influencing signal transduction pathways and cellular functions.
類似化合物との比較
Similar Compounds
- L-Arginine, L-seryl-L-glutaminyl-L-threonyl-L-cysteinyl-L-valyl-
- L-Tyrosyl-L-arginyl-L-glutaminyl-L-seryl-L-methionyl-L-asparaginyl-L-asparaginyl-L-phenylalanyl-L-alanylglycyl-L-leucyl-L-arginine
Uniqueness
L-Arginine, L-glutaminyl-L-seryl-L-seryl-L-asparaginyl-L-leucyl-L-valyl- is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Compared to similar peptides, it may exhibit different binding affinities, stability, and biological activities, making it suitable for specialized applications in research and industry.
特性
CAS番号 |
265099-06-7 |
|---|---|
分子式 |
C32H58N12O12 |
分子量 |
802.9 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C32H58N12O12/c1-14(2)10-18(27(51)44-24(15(3)4)30(54)39-17(31(55)56)6-5-9-38-32(36)37)40-26(50)19(11-23(35)48)41-28(52)21(13-46)43-29(53)20(12-45)42-25(49)16(33)7-8-22(34)47/h14-21,24,45-46H,5-13,33H2,1-4H3,(H2,34,47)(H2,35,48)(H,39,54)(H,40,50)(H,41,52)(H,42,49)(H,43,53)(H,44,51)(H,55,56)(H4,36,37,38)/t16-,17-,18-,19-,20-,21-,24-/m0/s1 |
InChIキー |
AQRKDYQLORKTFC-RGEBKRNOSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)N |
正規SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCC(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 11-aminoundecanoate](/img/structure/B14240307.png)
![5-[2-(2-Amino-9H-purin-9-yl)ethyl]-1,3-dioxan-2-one](/img/structure/B14240311.png)
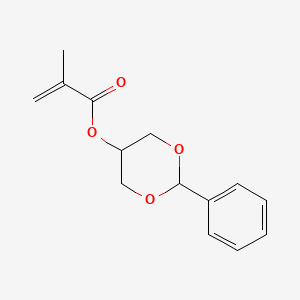
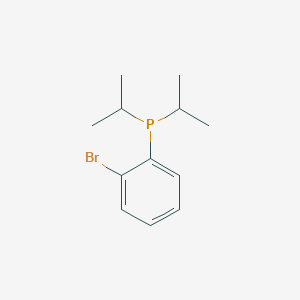
![6-(2,3,3-Trifluorocyclobut-1-en-1-yl)-4,5-diazaspiro[2.4]hept-4-ene](/img/structure/B14240330.png)
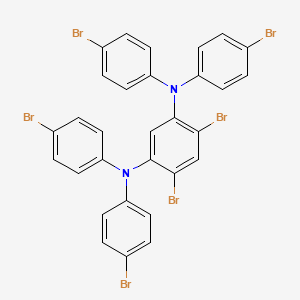

![4'-(9H-Carbazol-9-yl)-N-[4'-(9H-carbazol-9-yl)[1,1'-biphenyl]-4-yl]-N-(naphthalen-1-yl)[1,1'-biphenyl]-4-amine](/img/structure/B14240349.png)
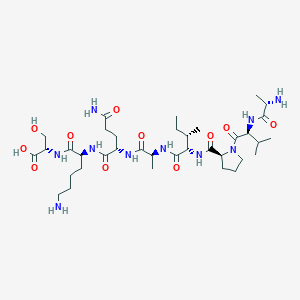
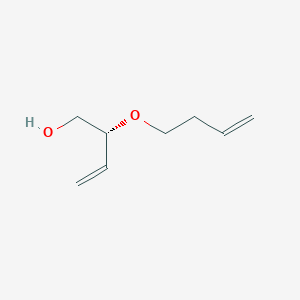
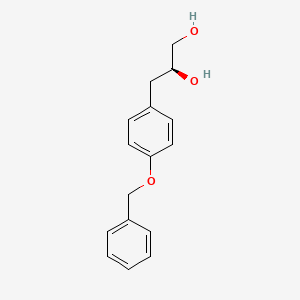
![(1S,2S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride](/img/structure/B14240380.png)
